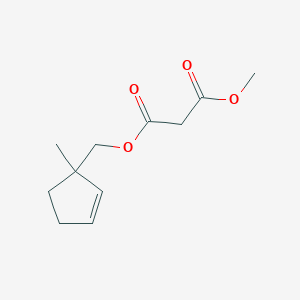
Methyl (1-methylcyclopent-2-en-1-yl)methyl propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1-methylcyclopent-2-en-1-yl)methyl propanedioate is a chemical compound with a unique structure that includes a cyclopentene ring and a propanedioate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-methylcyclopent-2-en-1-yl)methyl propanedioate typically involves the reaction of 1-methylcyclopent-2-en-1-ylmethanol with propanedioic acid derivatives under esterification conditions. The reaction is usually catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, followed by purification through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-methylcyclopent-2-en-1-yl)methyl propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl (1-methylcyclopent-2-en-1-yl)methyl propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (1-methylcyclopent-2-en-1-yl)methyl propanedioate involves its interaction with various molecular targets, primarily through its ester group. The compound can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The cyclopentene ring may also interact with specific enzymes or receptors, influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methylcyclopent-1-en-1-ylacetate
- Methyl 1-cyclopenten-1-ylacetate
- Methyl 2-cyclopenten-1-ylacetate
Uniqueness
Methyl (1-methylcyclopent-2-en-1-yl)methyl propanedioate is unique due to the presence of both a cyclopentene ring and a propanedioate ester group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
61111-56-6 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1-O-methyl 3-O-[(1-methylcyclopent-2-en-1-yl)methyl] propanedioate |
InChI |
InChI=1S/C11H16O4/c1-11(5-3-4-6-11)8-15-10(13)7-9(12)14-2/h3,5H,4,6-8H2,1-2H3 |
InChI Key |
BVAIABIUTMPUHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=C1)COC(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















